Disperse blue 83
Description
Overview of Disperse Dye Chemistry in Contemporary Research
Disperse dyes are a class of non-ionic dyes with low water solubility. taylorandfrancis.com They are primarily used for dyeing hydrophobic fibers like polyester (B1180765), cellulose (B213188) acetate, and polyamides. taylorandfrancis.comorientjchem.org The dyeing process involves the application of the dye from a fine aqueous dispersion, where the dye molecules are absorbed by the fibers. taylorandfrancis.combund.de
Contemporary research in disperse dye chemistry often focuses on several key areas:
Synthesis of Novel Dyes: Researchers are continuously working on synthesizing new disperse dyes with improved properties. This includes creating dyes with better light fastness, wash fastness, and sublimation fastness. orientjchem.orgnih.gov For instance, series of disazo disperse dyes and dyes with alkylhydrazonopyridinone structures have been synthesized to achieve excellent fastness on polyester. orientjchem.orgsemanticscholar.org
Improving Dyeing Processes: A significant area of research is the development of more efficient and environmentally friendly dyeing methods. vulcanchem.com This includes research into low-temperature dyeing processes and the use of non-toxic, agro-sourced auxiliaries to reduce the environmental impact. vulcanchem.commdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies: QSPR studies are crucial for understanding the relationship between the chemical structure of a dye and its properties. ifatcc.org This knowledge aids in the design of new dyes with specific, desirable characteristics. ifatcc.org
Significance of Disperse Blue 83 within Specialized Chemical Contexts
This compound, identified by the CAS number 12222-81-0, belongs to the anthraquinone (B42736) class of dyes. worlddyevariety.com Its chemical structure provides it with high stability, making it valuable in specific research and industrial applications. vulcanchem.com
The significance of this compound is highlighted in the following contexts:
Textile Chemistry: It is primarily used for dyeing polyester fibers and their blends due to its excellent affinity for these synthetic polymers. vulcanchem.com Its performance characteristics, such as high light and wash fastness, make it a subject of interest in studies aimed at optimizing dyeing processes for synthetic textiles. vulcanchem.comworlddyevariety.com
Materials Science: The interaction of this compound with various substrates is a subject of research. Factors like temperature, pH, and the presence of dispersing agents significantly influence its uptake and color fastness on materials. vulcanchem.com
Analytical Chemistry: Due to its use in textiles, methods for its detection and quantification are relevant, particularly in the context of textile analysis and quality control.
Scope and Research Objectives Pertaining to this compound
Research involving this compound primarily aims to understand and enhance its application in dyeing processes. The key research objectives include:
Optimization of Dyeing Methodologies: Studies focus on determining the optimal conditions for high-temperature dyeing, thermosol processes, and carrier dyeing to improve dye uptake and fastness properties. vulcanchem.com
Kinetic Studies: Investigating the kinetics of the dyeing process with this compound helps in understanding the mechanism of dye absorption onto fibers. The process often follows pseudo-first-order kinetics initially, transitioning to pseudo-second-order as it approaches equilibrium. vulcanchem.com
Comparative Analysis: Research often involves comparing the performance of this compound with other disperse dyes, such as those based on azo structures, to highlight its advantages in terms of stability and colorfastness. vulcanchem.com
Data Tables
Table 1: Properties of this compound
| Property | Characteristic |
| Physical Form | Fine blue powder |
| Solubility in Water | Poor (requires dispersing agents) |
| Solubility in Organic Solvents | Moderate to good |
| Thermal Stability | Good (stable at polyester dyeing temperatures) |
| Light Stability | Excellent |
| Particle Size | Typically 0.5-2 μm |
Source: vulcanchem.com
Table 2: Performance Characteristics of this compound on Polyester
| Performance Parameter | Rating | Notes |
| Washing Fastness | 4-5 | Based on comparable anthraquinone disperse blues |
| Light Fastness | 5-7 | Characteristic of anthraquinone structure |
| Rubbing Fastness | 4-5 | Dry rubbing typically better than wet |
| Perspiration Fastness | 5 | Good resistance to acidic and alkaline conditions |
| Heat Setting Stability | Good | Maintains color during heat processing |
Properties
CAS No. |
12222-81-0 |
|---|---|
Molecular Formula |
C9H10BrNO4S |
Origin of Product |
United States |
Synthetic Pathways and Structural Modification Strategies for Disperse Blue 83 Analogues
Methodologies for Novel Disperse Dye Synthesis
The creation of new disperse dyes relies on a foundation of established and innovative chemical reactions. These methodologies allow for the construction of diverse molecular architectures, which in turn dictates the final color and performance properties of the dye.
Diazotization and Coupling Reactions in Azo Dye Synthesis
The cornerstone of manufacturing for the majority of azo dyes is a two-step process involving diazotization followed by a coupling reaction. tifr.res.innih.gov This synthetic route is fundamental to creating the characteristic azo linkage (–N=N–) that is responsible for the color of these dyes. jove.com
The process begins with the diazotization of a primary aromatic amine. This reaction is typically carried out in an acidic medium at low temperatures, often between 0-5°C, using sodium nitrite (B80452) to generate nitrous acid in situ. tifr.res.inchemistrystudent.com The low temperature is crucial to prevent the highly unstable diazonium salt intermediate from decomposing. chemistrystudent.com
The resulting aryl diazonium salt is a weak electrophile that then undergoes an azo coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an arylamine. tifr.res.injove.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, unless this position is already occupied, in which case substitution occurs at the ortho position. jove.com The pH of the reaction medium is a critical factor; phenols couple most effectively under slightly alkaline conditions (pH > 7), while amines react optimally in a slightly acidic environment (pH 5-7). jove.com The extended π-electron system formed by linking two aromatic rings through the azo bridge is a chromophore that absorbs light in the visible spectrum, resulting in the intense color characteristic of azo dyes. jove.com
Table 1: Key Steps in Azo Dye Synthesis
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Diazotization | Primary aromatic amine, Sodium nitrite, Hydrochloric acid | Low temperature (0-5°C) | Formation of an unstable diazonium salt intermediate. tifr.res.inchemistrystudent.com |
| 2 | Azo Coupling | Diazonium salt, Electron-rich coupling component (e.g., phenol, aniline) | Controlled pH (alkaline for phenols, acidic for amines) | Formation of the azo linkage and the final dye molecule. jove.com |
Acylation, Nitration, Hydrolysis, and Reduction Routes
Beyond diazotization and coupling, several other chemical transformations are employed to synthesize or modify disperse dyes. These include acylation, nitration, hydrolysis, and reduction, which can be used to introduce or alter functional groups on the dye molecule, thereby influencing its properties.
For instance, the synthesis of Disperse Blue 1, an anthraquinone-based dye, involves a sequence of these reactions. One pathway starts with the acylation of 1,5-diaminoanthraquinone (B86024) with oxalic acid. This is followed by nitration in sulfuric acid, then hydrolysis, and finally reduction to yield the tetraamino compound. nih.gov An alternative route involves the reduction of a mixture of 1,5- and 1,8-dinitroanthraquinone (B85473) to the corresponding diamino compounds, which are then subjected to acetylation, nitration, reduction, and hydrolysis. nih.gov
A multi-step process to produce 2,5-dichloro-p-phenylenediamine, an important intermediate for dyes, also utilizes these reactions. google.com The synthesis starts with 2,5-dichloroaniline (B50420) and proceeds through four key steps:
Acylation: This step protects the amino group to direct the subsequent nitration. google.com
Nitration: A nitro group is introduced onto the aromatic ring. google.com
Hydrolysis: The protecting group is removed. google.com
Reduction: The nitro group is reduced to an amino group, yielding the final product. google.com
Hydrolysis can also be a critical step in modifying the properties of a synthesized dye. For example, disperse dyes containing ester groups can be hydrolyzed under alkaline conditions via a nucleophilic bimolecular substitution (SN2) mechanism to the corresponding carboxylic acid. researchgate.net
One-Pot Synthetic Approaches for Complex Architectures
Modern synthetic strategies increasingly favor one-pot reactions, which offer advantages in terms of efficiency, reduced waste, and simplified procedures. In the context of disperse dye synthesis, one-pot methods have been developed to create complex molecular structures in a single reaction vessel.
For example, a series of 4-hydroxyphenylazopyrazolopyrimidine disperse dyes have been prepared through one-pot reactions. nih.govresearchgate.net This was achieved by reacting p-hydroxyphenylhydrazone, hydrazine (B178648) hydrate, and either acetylacetone (B45752) or enaminones, often using microwave irradiation as an energy source to accelerate the reaction. nih.govresearchgate.net Microwave-assisted one-pot synthesis has also been employed to produce azo disperse dyes, demonstrating a green and efficient alternative to conventional heating methods. semanticscholar.org These approaches can significantly reduce reaction times and improve yields. semanticscholar.org
Derivatization Techniques for Enhanced Functionality
To improve the properties of disperse dyes, such as their color, fastness, or to introduce new functionalities, various derivatization techniques are employed. These methods involve modifying a core structure to create a library of analogues with enhanced characteristics.
Enaminone-Based Disperse Dye Synthesis
Enaminones, which are compounds containing both an enamine and a ketone functional group, have emerged as versatile precursors in the synthesis of novel disperse dyes. mdpi.comekb.eg Their ease of preparation and reactivity make them valuable building blocks. mdpi.com
The general synthetic route involves the condensation of an acetophenone (B1666503) derivative with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce the enaminone. mdpi.comekb.eg This intermediate is then coupled with a diazonium salt to form the final azo disperse dye. mdpi.comekb.eg This approach has been used to create a variety of disperse dyes with different colors by varying the substituents on the initial acetophenone and the diazonium salt. mdpi.com For example, novel disperse dyes have been synthesized by coupling the diazonium salt of para-chloroaniline with various enaminone derivatives. mdpi.com These dyes have shown good dyeing performance on polyester (B1180765) fabrics. mdpi.commdpi.com
Table 2: Research Findings on Enaminone-Based Dyes
| Starting Material (Acetophenone) | Diazonium Salt | Resulting Dye | Key Finding |
|---|---|---|---|
| Acetophenone, m-methoxyacetophenone, m-chloroacetophenone, m-bromoacetophenone, m-nitroacetophenone | p-chloroaniline | A series of novel disperse dyes (5a-e) | Dyeing at 130°C was more effective than at 100°C on polyester fabrics. mdpi.com |
| para-methylacetophenone, para-nitroacetophenone | Phenyldiazonium salt | 3-oxo-2-(phenylhydrazono)-3-p-arylpropionaldehydes | The synthesized dyes showed good fastness properties on polyester fabrics. nih.gov |
| 3-(dimethylamino)-1-phenylprop-2-en-1-ones | Phenyldiazonium chloride | 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanals | Color strength was better when dyeing at 130°C compared to 100°C. mdpi.com |
Barbituric and Thiobarbituric Acid Derivatives in Azo Dye Formation
Barbituric acid and its sulfur analogue, thiobarbituric acid, are heterocyclic compounds that serve as effective coupling components in the synthesis of azo disperse dyes. scispace.comdntb.gov.ua Their derivatives are used to produce dyes with a range of colors and interesting properties. scispace.com The inclusion of these heterocyclic rings can lead to brighter and deeper shades compared to their benzene-based counterparts. scispace.com
The synthesis involves diazotizing an aromatic amine, such as 4-amino hippuric acid, and then coupling the resulting diazonium salt with either barbituric acid or 2-thiobarbituric acid. scispace.com Further derivatization can be achieved through reactions with aromatic aldehydes to form oxazolone (B7731731) derivatives. scispace.com A study involving the synthesis of 23 azo disperse dyes based on barbituric and thiobarbituric acid derivatives showed that the type and position of substituents significantly influenced the dye's properties and performance on polyester. researchgate.net The azo group conjugated with the barbituric moiety can exist in different tautomeric forms, which contributes to its spectral properties and pH-responsive behavior. researchgate.net
Polyether and s-Triazine Bridging for Ecological Disperse Dyes
The development of ecologically friendly disperse dyes has led to innovative synthetic strategies, including the use of polyether and s-triazine bridges to modify the structure of dyes analogous to Disperse Blue 83. This approach aims to create reactive disperse dyes that can be used for dyeing various fibers, including cotton and polyester, with improved environmental profiles. google.com The core concept involves linking disperse dyes that contain amino or hydroxyl groups with polyethers that have amino or hydroxyl terminal groups, using a triazine ring as the bridging element. google.com
This structural modification results in what can be described as ecological reactive disperse dyes. The preparation method involves a two-step process. First, the polyether with a terminal amino or hydroxyl group is attached to an s-triazine group. Subsequently, this intermediate reacts with the disperse dye to form the final product. google.com These modified dyes can function as reactive dyes for cotton fibers or as temporarily soluble disperse dyes for polyester fibers. An additional benefit of this modification is that the resulting compound can also serve as a dispersant for creating self-dispersing dye systems. google.com The synthesis is noted for its straightforward methodology and high conversion rates, making it suitable for industrial-scale production. google.com
A similar approach has been demonstrated in the synthesis of a novel anthraquinone-type disperse reactive dye. d-nb.info In this synthesis, a dichloro-s-triazine reactive group is linked to an anthraquinone (B42736) chromophore via a versatile N-phenylethylenediamine bridging group. d-nb.inforesearchgate.net This synthesis was achieved through a copper-catalyzed Ullmann reaction. d-nb.inforesearchgate.net Another green synthesis for reactive disperse dyes involves reacting p-phenylenediamine (B122844) with 2, 4, 6-trichloro-1,3,5-triazine in dimethylformamide. nih.gov
Table 1: Synthetic Strategy for Ecological Disperse Dyes
| Feature | Description |
| Core Concept | Linking disperse dyes with polyethers using an s-triazine bridge. google.com |
| Starting Materials | Disperse dyes with amino/hydroxyl groups, polyethers with terminal amino/hydroxyl groups, s-triazine. google.com |
| Bridging Group | s-Triazine ring. google.com |
| Resulting Product | Ecological reactive disperse dye. google.com |
| Applications | Reactive dye for cotton, temporarily soluble disperse dye for polyester, dispersant for self-dispersing dyes. google.com |
| Advantages | Simple preparation, high conversion rate, potential for industrialization. google.com |
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of this compound, an anthraquinone-based dye, involves complex reaction mechanisms that are crucial for optimizing yield and purity. google.com While specific literature detailing the precise mechanism for this compound is limited, the synthesis of analogous anthraquinone disperse reactive dyes provides significant insight. A key reaction in the synthesis of similar structures is the copper-catalyzed Ullmann cross-coupling reaction. d-nb.infonih.gov
The synthesis of a novel anthraquinone disperse reactive dye, for instance, involves the reaction between 1-chloroanthraquinone (B52148) and N-phenylethylenediamine. d-nb.info This reaction is catalyzed by metallic copper in a ligand-free system, with N,N-dimethyl formamide (B127407) (DMF) as the solvent and potassium hydroxide (B78521) as an acid-binding agent. d-nb.infonih.gov The proposed mechanism for the synthesis of the dye precursor is based on an oxidative addition/reduction elimination cycle involving the copper catalyst. nih.gov
The reaction parameters, such as the dosages of the solvent, acid-binding agent, and catalyst, as well as the reaction temperature and duration, have a notable influence on the isolated yield of the dye precursor. d-nb.infonih.gov For example, the synthesis of a related disperse reactive dye precursor recommends reacting 2.0 mmol of 1-chloroanthraquinone with 2.0 mmol of N-phenylethylenediamine in the presence of 0.1 mmol of copper, 4.0 mmol of potassium hydroxide, and 10.0 mL of DMF, with the reaction proceeding at 90 °C for 10 hours with stirring. nih.gov
The subsequent step in forming a reactive disperse dye often involves reacting the anthraquinone precursor with a reactive group, such as a triazine derivative. For instance, the precursor can be reacted with cyanuric chloride (2,4,6-trichloro-s-triazine) to introduce the reactive moiety.
Table 2: General Reaction Steps in the Synthesis of Anthraquinone-Based Disperse Dyes
| Step | Description | Key Reagents & Conditions |
| 1. Precursor Synthesis | Formation of the dye precursor via a copper-catalyzed Ullmann cross-coupling reaction. d-nb.infonih.gov | 1-chloroanthraquinone, N-phenylethylenediamine, Copper catalyst, Potassium hydroxide, DMF solvent, 90-100 °C. d-nb.infonih.gov |
| 2. Reactive Group Attachment | Introduction of the reactive moiety to the dye precursor. | Precursor from Step 1, Cyanuric chloride. |
| 3. Final Product Formation | Completion of the reaction to yield the final disperse reactive dye. | Controlled temperature and reaction time. |
Environmental Transformation and Remediation Processes of Disperse Blue 83
Bioremediation Strategies
Bioremediation utilizes biological organisms, such as bacteria and algae, to break down or transform pollutants. This approach is considered a cost-effective and environmentally friendly alternative to conventional chemical and physical treatment methods.
Certain bacterial strains have demonstrated the ability to decolorize and degrade azo dyes under specific conditions. Bacillus fusiformis, for instance, has been studied for its capacity to degrade azo dyes like Disperse Blue 79. nih.govresearchgate.net The degradation process typically occurs under anoxic or anaerobic conditions and involves enzymatic reactions. nih.gov
For azo-based disperse dyes, the primary mechanism of bacterial degradation is the enzymatic cleavage of the azo bond by azoreductases. grafiati.comnih.gov This reaction requires a reducing agent, such as NADH, and results in the formation of aromatic amines. grafiati.com Following the initial decolorization through azo-bond cleavage, further degradation of the resulting aromatic amines can occur, which may involve the removal of other functional groups, such as nitro groups. nih.gov Studies on Bacillus fusiformis degrading Disperse Blue 79 have indicated the removal of nitro groups to form dinitrobenzene as one of the subsequent degradation steps. nih.gov
Table 2: Microbial Degradation of a Structurally Similar Azo Dye (Disperse Blue 79) by Bacillus fusiformis KMK5
| Parameter | Finding | Reference |
| Organism | Bacillus fusiformis KMK5 | nih.govresearchgate.net |
| Condition | Anoxic | nih.gov |
| Initial Reaction | Asymmetric cleavage of the azo-bond by azoreductase. | nih.gov |
| Intermediate Products | Hydrazine (B178648), 2-bromo-4,6-dinitroaniline | nih.gov |
| Further Degradation | Removal of nitro groups to form dinitrobenzene. | nih.gov |
| Decolorization Efficiency | 90% decolorization of 75 mg/L Disperse Blue 79 in 32 hours. | nih.gov |
Note: This data is for the degradation of Disperse Blue 79, a structurally similar azo dye, as specific data for Disperse Blue 83 by this bacterium is not available.
Microalgae, such as Chlorella sorokiniana, have shown potential for the bioremediation of textile dyes. rsc.orgindustrialchemicals.gov.au Algal biotransformation can occur through biosorption, where the dye molecules adhere to the algal cell surface, or through biodegradation, where the algae metabolize the dye. nih.gov The degradation is often mediated by enzymes like laccases and peroxidases. rsc.org
Research on the degradation of a disperse blue dye (Disperse Blue 2BLN) by Chlorella sorokiniana XJK demonstrated significant decolorization. rsc.orgindustrialchemicals.gov.au The study identified the involvement of laccase and manganese peroxidase enzymes in the degradation process. rsc.orgindustrialchemicals.gov.au The breakdown of the dye's chromophore group resulted in the formation of several lower-molecular-weight compounds. rsc.orgindustrialchemicals.gov.au
Table 3: Algal Biotransformation of a Disperse Blue Dye by Chlorella sorokiniana XJK
| Parameter | Finding | Reference |
| Organism | Chlorella sorokiniana XJK | rsc.orgindustrialchemicals.gov.au |
| Dye | Disperse Blue 2BLN | rsc.orgindustrialchemicals.gov.au |
| Decolorization Rate | Up to 83% in 6 days. | rsc.org |
| Optimal Conditions | Initial dye conc. = 60 mg L⁻¹, initial biomass density = 8 × 10⁶ cells per mL, initial pH = 4, light intensity = 470 μmol (m² s)⁻¹. | rsc.orgindustrialchemicals.gov.au |
| Enzymes Involved | Laccase and Manganese Peroxidase. | rsc.orgindustrialchemicals.gov.au |
| Degradation Products | Dibutyl phthalate, ethylbenzene, and ethyl acetate. | rsc.orgindustrialchemicals.gov.au |
Note: This data is for the degradation of Disperse Blue 2BLN, as specific data for this compound by this alga is not available.
Algal Biotransformation and Enzyme-Mediated Decolorization (e.g., Chlorella sorokiniana)
Role of Laccase and Manganese Peroxidase Activities
Ligninolytic enzymes, such as laccase and manganese peroxidase (MnP), produced by white-rot fungi, are key players in the degradation of a wide range of aromatic compounds, including synthetic dyes. ijcmas.comnih.goviwaponline.com These enzymes exhibit non-specific activity, allowing them to oxidize a broad spectrum of substrates. ijcmas.com
Laccase: This multi-copper oxidase catalyzes the one-electron oxidation of various phenolic and non-phenolic compounds, including aromatic amines. nih.gov The process involves a non-specific free-radical mechanism that can lead to the formation of phenolic compounds, which can prevent the generation of toxic aromatic amines. ijcmas.com
Manganese Peroxidase (MnP): This heme-containing enzyme oxidizes Mn²⁺ to Mn³⁺, which in turn can oxidize a variety of phenolic substrates. nih.govresearchgate.net MnP is known for its role in the degradation of industrial wastes under stressful conditions and can facilitate the cleavage of aromatic rings. researchgate.net
The synergistic action of these and other ligninolytic enzymes can lead to the effective decolorization and breakdown of dye molecules. iwaponline.com
Identification of Biotransformation Products
The biotransformation of azo dyes, a major class of synthetic dyes, can lead to the formation of various intermediate products. core.ac.uk Under anaerobic conditions, the azo bonds can be cleaved, resulting in the formation of aromatic amines. core.ac.ukcetesb.sp.gov.br While this initial step leads to decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye molecule. core.ac.uk
Advanced Oxidation Processes (AOPs) for Mineralization
Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to oxidize and mineralize persistent organic pollutants. sciencepublishinggroup.commdpi.commdpi.com These processes have proven effective for the complete degradation of dyes into less complex and more biodegradable substances. sciencepublishinggroup.com
Electrochemical Oxidation Utilizing Graphite (B72142) Electrodes
Electrochemical oxidation is an AOP that uses an electric current to drive the degradation of pollutants. chemrxiv.org The use of graphite electrodes is a common practice due to their relatively low cost and high efficiency in pollutant removal. acs.org
The efficiency of electrochemical oxidation is influenced by several operational parameters. chemrxiv.orgtuiasi.ro Optimizing these parameters is crucial for maximizing dye removal and minimizing energy consumption. juniperpublishers.com Key parameters include:
Initial Dye Concentration: Decolorization efficiency tends to decrease as the initial dye concentration increases. tuiasi.ro
Electrolysis Time: The extent of degradation generally increases with the duration of the electrolysis. tuiasi.rojuniperpublishers.com
pH: The pH of the solution can significantly impact the process, with optimal values varying depending on the specific dye and electrode material. tuiasi.ro
Current Density: Higher current densities often lead to increased removal efficiency. tuiasi.rodeswater.com
Supporting Electrolyte Concentration: Increasing the concentration of the supporting electrolyte, such as sodium chloride, can enhance decolorization, especially at high dye concentrations. tuiasi.ro
Temperature: An increase in temperature can also improve the decolorization efficiency. tuiasi.ro
The table below summarizes the effect of various parameters on the electrochemical oxidation of a disperse dye.
| Parameter | Effect on Decolorization Efficiency | Reference |
| Initial Dye Concentration | Decreases with increasing concentration | tuiasi.ro |
| Electrolysis Time | Increases with time | tuiasi.ro |
| pH | Non-linear, with maximum efficiency often near neutral pH | tuiasi.ro |
| Current Density | Increases with higher density | tuiasi.ro |
| Electrolyte Concentration | Increases with higher concentration | tuiasi.ro |
| Temperature | Increases with higher temperature | tuiasi.ro |
This table is based on findings for Disperse Blue 1, a related dye, and general principles of electrochemical oxidation.
Quantum chemical computations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the reaction mechanisms at a molecular level. mdpi.comacs.orgresearchgate.net By calculating properties like Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential, researchers can predict the most likely sites on a molecule for oxidative attack. mdpi.comacs.orguomphysics.net For a disperse dye, these calculations have shown that the amine functions in the p-phenyldiamine moieties are the primary reactive sites for oxidative decolorization. tuiasi.ro This information is invaluable for designing more efficient degradation processes.
Optimization of Process Parameters
Persulfate Activation by UV-LED/Metal Oxide Systems (e.g., FeTiO₃)
Another promising AOP involves the activation of persulfate (PS) to generate highly oxidizing sulfate radicals (SO₄•⁻). mdpi.comresearchgate.net This activation can be achieved using various methods, including heat, transition metals, and ultraviolet (UV) radiation. mdpi.com
The use of UV Light Emitting Diodes (UV-LEDs) in combination with metal oxide catalysts like ilmenite (B1198559) (FeTiO₃) has emerged as an effective system for activating persulfate. mdpi.comresearchgate.net UV irradiation enhances the generation of sulfate radicals by promoting the photoreduction of Fe(III) to Fe(II) on the surface of the ilmenite catalyst. researchgate.net This Fe(II) is a key species responsible for the formation of sulfate radicals. mdpi.com
Research on the degradation of Disperse Blue 3, an azo dye, using a UV-LED/FeTiO₃ activated persulfate system demonstrated high mineralization efficiency. researchgate.net Optimization of parameters such as temperature, catalyst concentration, and persulfate dose led to 96% removal of total organic carbon (TOC). researchgate.net This indicates that the organic dye was almost completely converted to inorganic products. Ecotoxicity tests on the final effluent showed negligible toxicity, confirming the effectiveness of this treatment method. researchgate.net
Response Surface Methodology for Process Optimizationwhiterose.ac.uk
Response Surface Methodology (RSM) serves as a critical statistical tool for optimizing complex processes by evaluating the effects of multiple independent variables and their interactions. researchgate.netrsc.org In the context of dye remediation, RSM is employed to identify the optimal conditions for maximizing removal efficiency while minimizing experimental runs. researchgate.netjwent.net
A study on the mineralization of Disperse Blue 3 (DB3) utilized an RSM approach based on a Box-Behnken design (BBD) to optimize the UV-LED/FeTiO₃ activated persulfate process. researchgate.net The research investigated the influence of three key variables: temperature, catalyst concentration (ilmenite), and persulfate (PS) dose on the removal of Total Organic Carbon (TOC). researchgate.net
The optimization process determined that the ideal operating conditions to achieve maximum dye mineralization were a temperature of 67°C, an ilmenite concentration of 320 mg/L, and a persulfate dose of 1.56 g/L. researchgate.net Under these optimized parameters, a remarkable 96% mineralization of Disperse Blue 3 was achieved. researchgate.net Similarly, RSM has been effectively used to enhance the removal of Disperse Blue 79:1, demonstrating its broad applicability in optimizing treatment processes for disperse dyes. iwaponline.com
Table 1: Optimal Conditions for Disperse Blue 3 Mineralization via RSM
| Parameter | Optimized Value |
|---|---|
| Temperature | 67 °C |
| Ilmenite Concentration | 320 mg/L |
| Persulfate (PS) Dose | 1.56 g/L |
| Resulting TOC Removal | 96% |
Data sourced from a study on the optimization of Disperse Blue 3 mineralization. researchgate.net
Adsorption Phenomena and Material Science for Removal
Adsorption is a widely utilized and effective technology for removing dyes from wastewater due to its efficiency and the availability of various adsorbent materials. tsijournals.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
Adsorbent Development and Characterization (e.g., Activated Carbon from Biomass)rsc.org
The development of low-cost, high-efficiency adsorbents from renewable resources is a significant area of research. Biomass, due to its abundance and high carbon content, is an excellent precursor for producing activated carbon. whiterose.ac.uk
Studies have demonstrated the successful preparation of activated carbon from various biomass sources for the removal of disperse dyes. For instance, activated carbon derived from Iraqi date palm seeds (specifically Zahdi date seeds, ZDSAC) has proven effective in adsorbing disperse blue dye. tsijournals.comresearchgate.net This material showed a higher removal efficiency (66.47% at a 0.3 g dose) compared to commercial activated carbon (54.33%). tsijournals.comresearchgate.net The activation process is crucial as it develops a porous structure and increases the surface area, which are essential for high adsorption capacity. tsijournals.com
Another example includes the use of sugar cane stalks to prepare activated carbon for the removal of Disperse 2BLN dye. sphinxsai.com The characterization of these materials typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify surface functional groups, Scanning Electron Microscopy (SEM) to observe surface morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore volume, all of which are critical factors in adsorption performance. jwent.net
Adsorption Isotherms and Kinetic Modeling (e.g., Langmuir, Freundlich, Elovich)rsc.orggoogle.com
To understand the mechanism of adsorption, equilibrium data are often analyzed using isotherm models, while the rate of adsorption is studied through kinetic models.
Adsorption Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net In the study of a disperse blue dye with activated carbon from date palm seeds (ZDSAC), the equilibrium data were best fitted by the Langmuir model, indicating monolayer adsorption with a maximum capacity (q_max) of 8.13 mg/g. tsijournals.comresearchgate.net Similarly, the adsorption of Disperse Blue 79:1 onto zeolite yielded a maximum monolayer adsorption capacity of 109.8 mg/g, also fitting the Langmuir model well. iwaponline.com
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. While tested, it provided a less accurate fit for the aforementioned studies compared to the Langmuir model. tsijournals.comresearchgate.net
Adsorption Kinetics: Kinetic models are used to determine the controlling mechanism of the adsorption process.
Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. researchgate.net The adsorption of a disperse blue dye onto ZDSAC, Disperse Blue 79 onto fly ash, and Disperse Blue 79:1 onto zeolite were all accurately represented by the pseudo-second-order kinetic model. iwaponline.comtsijournals.comresearchgate.net
Elovich Model: This model is often used to describe chemisorption on highly heterogeneous surfaces. The kinetics of Disperse Blue 56 removal using ionic flocculation were best described by the Elovich model. iwaponline.com
Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism. For the adsorption of Disperse Blue 56, the process was found to involve more than just intra-particle diffusion, suggesting a multi-stage mechanism. iwaponline.com
Table 2: Adsorption Isotherm and Kinetic Modeling for Various Disperse Dyes
| Dye | Adsorbent | Best Fit Isotherm | q_max (mg/g) | Best Fit Kinetic Model |
|---|---|---|---|---|
| Disperse Blue Dye | Activated Carbon (Date Palm Seeds) | Langmuir | 8.13 | Pseudo-second-order |
| Disperse Blue 79:1 | Zeolite (from Cenospheres) | Langmuir | 109.8 | Pseudo-second-order |
| Disperse Blue 79 | Fly Ash | Langmuir | N/A | Pseudo-second-order |
| Disperse Blue 56 | Surfactant Flocs | N/A | N/A | Elovich |
Data compiled from multiple research sources. iwaponline.comtsijournals.comresearchgate.netiwaponline.com
Influence of Solution Chemistry on Adsorption Efficiencyrsc.org
The chemistry of the dye solution, particularly pH and initial concentration, plays a pivotal role in the efficiency of the adsorption process.
Effect of pH: The pH of the solution can alter the surface charge of the adsorbent and the degree of ionization of the dye molecule. Interestingly, for some disperse dyes, the effect of pH is minimal. The adsorption of a disperse blue dye onto activated carbon from date seeds was observed to be nearly constant over a wide pH range of 3 to 11. tsijournals.comresearchgate.net A similar lack of significant pH influence was reported for the adsorption of Disperse Blue 79 on fly ash. researchgate.net This is attributed to the non-ionic nature of disperse dyes. researchgate.net However, for other dyes like Disperse 2BLN, adsorption was higher at a lower pH of 1.5, where the adsorbent surface is positively charged, increasing the attraction of dye species. sphinxsai.com For Disperse Blue 56, an optimal pH range of 2-3 was reported for its removal. scirp.org
Effect of Initial Dye Concentration: The initial concentration of the dye acts as a driving force for mass transfer between the aqueous and solid phases. An increase in the initial dye concentration generally leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). sphinxsai.com However, the percentage of dye removal may decrease as the available active sites on the adsorbent become saturated at higher concentrations. researchgate.net
Effect of Adsorbent Dose: The removal efficiency of disperse blue dye increases with an increasing dose of the adsorbent. tsijournals.comresearchgate.net This is expected, as a higher dose provides a greater surface area and more available adsorption sites for the dye molecules. tsijournals.com For example, increasing the dose of activated carbon from date seeds from 0.1 g to 0.35 g resulted in a significant increase in the percentage of disperse blue adsorption. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Subject Compound |
| Disperse Blue 3 | Analyte in Remediation Study |
| Disperse Blue 56 | Analyte in Remediation Study |
| Disperse Blue 79 | Analyte in Remediation Study |
| Disperse Blue 79:1 | Analyte in Remediation Study |
| Disperse 2BLN Dye | Analyte in Remediation Study |
| Activated Carbon | Adsorbent |
| Zeolite | Adsorbent |
| Fly Ash | Adsorbent |
| Ilmenite (FeTiO₃) | Catalyst |
| Persulfate | Oxidizing Agent |
| Sodium Hydroxide (B78521) | pH Adjuster |
Theoretical and Computational Chemistry of Disperse Blue 83
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Disperse Blue 83, DFT applications are primarily focused on predicting its reactive nature and understanding its electronic and optical characteristics.
Prediction of Reactive Sites and Degradation Pathways
Computational methods like Density Functional Theory (DFT) can be used to predict the sites of bond cleavage and the stability of intermediate compounds formed during the degradation of dyes. For anthraquinone (B42736) dyes, various chemical reactions can occur, including oxidation, reduction, and substitution, leading to different derivatives or colorless leuco compounds. Studies on similar dyes have utilized DFT to identify reactive sites for oxidative decolorization. For instance, in the case of Disperse Blue 1, DFT-based quantum chemical computations identified the amine functions in the p-phenyldiamine moieties as the reactive sites for oxidative decolorization. tuiasi.ro
The degradation of dyes often involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com DFT studies on other dyes like methylene (B1212753) blue have shown that demethylation initiated by hydroxyl radicals is a key step in its degradation. mdpi.com Similarly, for azo dyes, the degradation mechanism initiated by hydroxyl radicals has been investigated using DFT, revealing that the initial step is often the association of the hydroxyl radical with a specific part of the dye molecule, such as the sulfonic groups. rsc.org This leads to the formation of a pre-reaction complex. rsc.org The specific degradation pathways for this compound would likely involve similar mechanisms, with the exact reactive sites being determined by the location of substituents on its anthraquinone framework.
Analysis of Electronic Structure and Optical Properties
The electronic structure of a dye molecule is fundamental to its color and light absorption properties. DFT is employed to calculate and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of dye molecules. The energy difference between the HOMO and LUMO, known as the H-L gap, is a critical parameter that influences the optical properties of the dye. scientificrc.org
For many organic dyes, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting part. scientificrc.org In the case of this compound, which is based on an anthraquinone structure, the tricyclic aromatic system with its carbonyl groups acts as the core chromophore. vulcanchem.com Substituents such as amino and hydroxy groups on this framework significantly influence the electronic structure and thus the color. vulcanchem.com
DFT calculations can predict the electronic band structure and optical absorption spectra of various compounds, which helps in identifying promising candidates for applications like solar cells. scientificrc.org Studies on other disperse dyes have used DFT to investigate their nonlinear optical (NLO) properties, which are related to the molecule's electronic structure. researchgate.netias.ac.in These studies often analyze how different functional groups and solvents affect the polarizability and hyperpolarizability of the dye molecules. ias.ac.in The insights gained from DFT about the electronic structure provide a theoretical basis for understanding the dye's color, stability, and potential applications beyond textiles.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the spectroscopic characteristics of organic dyes in the UV-Vis region. bas.bg It allows for the simulation of absorption spectra and provides insights into the electronic transitions that give rise to the observed colors. bas.bgrsc.org
TD-DFT calculations can determine the maximum absorption wavelengths (λmax) and oscillator strengths of electronic transitions. rsc.org The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation. bas.bg For instance, studies have compared the performance of different functionals like B3LYP, ωB97XD, M06-2X, and PBE0 for predicting the visible spectra of organic colorants. bas.bg
In the context of this compound, TD-DFT would be used to calculate its UV-Vis absorption spectrum, which is characterized by absorption in the blue region of the visible spectrum (approximately 500-620 nm). researchgate.net The calculations can reveal the nature of the electronic transitions, such as ligand-to-polyoxometalate charge transfer (LPCT) in certain types of chromophores, which are responsible for the color. acs.org Furthermore, TD-DFT can be combined with models like the Polarizable Continuum Model (PCM) to account for the effects of different solvents on the absorption spectrum, a phenomenon known as solvatochromism. ias.ac.in The ability to predict how the dye's color might change in different environments is crucial for its application in various media.
Molecular Dynamics and Simulation Studies for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between molecules over time. These simulations can provide detailed information about how dye molecules interact with each other, with solvent molecules, and with substrate materials. nih.gov
In the context of dyeing processes, MD simulations can be used to understand the aggregation of dye molecules in a solvent. researchgate.net The state of the dye in the dyeing medium, whether as individual molecules or as aggregates, can significantly affect the dyeing outcome. researchgate.net For disperse dyes, which have low water solubility, understanding their behavior in the dye bath is critical for optimizing the dyeing process.
MD simulations can also shed light on the intermolecular forces that govern the interactions between dye molecules. These can include van der Waals forces, electrostatic interactions, and hydrophobic interactions. randallcygan.com For example, studies on methylene blue have used MD simulations to investigate its adsorption onto surfaces, revealing how the molecules orient themselves to maximize favorable interactions. randallcygan.com Similarly, for this compound, MD simulations could be used to model its behavior in a dye bath containing dispersing agents and other auxiliaries, providing insights into how these components work together to achieve effective dyeing.
Quantum Chemical Modeling of Dye-Substrate Interactions
Quantum chemical modeling provides a detailed picture of the interactions between a single dye molecule and a substrate, such as a polyester (B1180765) fiber. These models can elucidate the nature of the chemical bonds and non-covalent interactions that hold the dye to the fiber, which is crucial for understanding the fastness properties of the dye.
The dyeing of polyester fibers with disperse dyes like this compound is a complex process that involves the diffusion of the dye into the fiber and the formation of interactions between the dye and the polymer chains. vulcanchem.com Quantum chemical methods can be used to calculate the binding energy between the dye and a model of the substrate. These calculations can help to identify the most favorable binding sites and the types of interactions that are most important for adhesion.
For example, the interactions between a dye and a substrate can involve hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The strength of these interactions will depend on the chemical structures of both the dye and the substrate. acs.org By modeling these interactions, researchers can gain a better understanding of why certain dyes have a high affinity for certain fibers and how the dye's structure could be modified to improve its performance. researchgate.netresearchgate.net This knowledge can be used to design new dyes with improved properties, such as better wash fastness and light fastness.
Advanced Interactions and Performance Research in Disperse Dye Systems
Mechanisms of Dye Uptake in Non-Aqueous Solvent Dyeing Systems
In non-aqueous systems, particularly silicone solvent dyeing, accelerants play a critical role in improving dye uptake. mdpi.commdpi.comnih.gov Their primary functions are to enhance the swelling of the fiber and to decrease the solubility of the disperse dye in the solvent. mdpi.comresearchgate.net While the silicone solvent itself can diffuse into and cause partial swelling of PET fibers, the addition of an accelerant significantly improves this effect. mdpi.comnih.gov Research indicates that fiber swelling can reach an equilibrium point with the addition of a certain amount of accelerant, for instance, 15% by weight of the fiber. mdpi.comnih.gov
Simultaneously, the accelerant reduces the solubility of the disperse dye in the silicone solvent. mdpi.comnih.govresearchgate.net This reduction in solubility shifts the dye's partitioning equilibrium in favor of the fiber, promoting the diffusion of dye molecules from the solvent into the polymer matrix. mdpi.com This phenomenon leads to a higher concentration of the dye within the fiber, resulting in a greater color depth. mdpi.commdpi.com The optimal amount of accelerant can vary depending on the specific disperse dye, as their intrinsic solubilities in the solvent differ. mdpi.com
The effectiveness of the dyeing process in non-aqueous systems is commonly quantified by measuring the color strength (K/S value) of the dyed fabric and the dye uptake percentage. mdpi.comnih.gov The K/S value, derived from the Kubelka-Munk equation, is directly related to the concentration of the colorant on the fabric. acs.org Studies have demonstrated a clear correlation between the amount of accelerant used, the K/S value, and dye uptake. mdpi.comnih.gov
For instance, in a silicone solvent system using C.I. Disperse Blue 367, the K/S value increased from 3.3 with no accelerant to 13.2 when a 20% accelerant concentration was used. mdpi.comnih.govresearchgate.net Similarly, the dye uptake for the same dye increased from 66.5% to 81% under the same conditions. nih.gov This highlights the direct impact of the accelerant on dyeing efficiency. Further research has established an inverse relationship between the solubility of the disperse dye in the solvent and both the K/S value and the dye uptake. mdpi.comnih.govresearchgate.net As dye solubility in the silicone solvent decreases, the K/S value and dye uptake increase. nih.gov
Kinetic studies in low-temperature dyeing systems using microemulsions also utilize K/S values to evaluate performance. mdpi.com For example, when dyeing with C.I. Disperse Blue 79 at 100°C, the K/S values steadily increased with time, with different auxiliaries like o-vanillin yielding higher color strength than others. mdpi.com
Interactive Data Table: Effect of Accelerant on Dyeing Performance of C.I. Disperse Blue 367 in D5 Solvent
| Accelerant (% of fiber weight) | K/S Value | Dye Uptake (%) | Dye Solubility in D5 (relative) |
| 0% | 3.3 mdpi.comnih.gov | 66.5 nih.gov | High mdpi.com |
| 15% | - | - | Reduced mdpi.comnih.gov |
| 20% | 13.2 mdpi.comnih.gov | 81.0 nih.gov | Low mdpi.com |
Role of Accelerants in Fiber Swelling and Dye Solubility
Structure-Property Relationships in Disperse Blue Dyes
The performance characteristics of a disperse dye, including its color, fastness, and dyeing behavior, are intrinsically linked to its molecular structure. p2infohouse.org For Disperse Blue 83, which is based on an anthraquinone (B42736) framework, these properties are determined by the nature and position of various substituent groups on the core structure. vulcanchem.com Anthraquinone dyes are known for their bright colors and good light stability. vulcanchem.comalfa-chemistry.com
The dyeing performance and fastness properties of disperse dyes are heavily influenced by their molecular weight and polarity, which can be modified through the introduction of specific substituent groups. scispace.com
Sublimation Fastness : A critical property for dyes applied to polyester (B1180765), which often undergoes heat-setting, is sublimation fastness. sci-hub.ru This property generally increases with higher molecular mass and greater polarity. aatcc.org The introduction of polar groups such as ester, ether, acylamino, and N,N-bis(acetoxyethyl) can significantly improve resistance to sublimation. aatcc.orgresearchgate.net
Light Fastness : The stability of a dye to light is dependent on the electronic properties of its substituents. For anthraquinone dyes, the incorporation of groups like -NHCOPh enhances light fastness compared to electron-donating substituents. scispace.com For some azo disperse dyes, electron-withdrawing groups can increase light fastness. sci-hub.se
Wash Fastness : The introduction of groups like N,N-bis(acetoxyethyl) and acetamido has been shown to improve wash fastness. aatcc.org Generally, increasing the molecular weight and polarity improves wet fastness properties. scispace.comsci-hub.se
Interactive Data Table: General Effects of Substituents on Disperse Dye Properties
| Substituent Group | Primary Effect on Performance | Example Dye Class/Reference |
| Phenyl Groups | Increase molecular mass, improving sublimation fastness. aatcc.org | Azo Dyes aatcc.org |
| Acylamino (-NHCOR) | Increases polarity and sublimation fastness; can cause a bathochromic shift. aatcc.org | Azo & Anthraquinone Dyes scispace.comaatcc.org |
| N,N-bis(acetoxyethyl) | Increases fastness to light, sublimation, and washing. aatcc.org | Azo Dyes (e.g., C.I. Disperse Blue 79) aatcc.org |
| Cyano (-CN) | Can increase dye uptake in non-aqueous media by reducing solubility. researchgate.net | Azo Dyes researchgate.net |
| Urethane Group | Can significantly improve washing and sublimation fastness. sci-hub.se | Azo Dyes sci-hub.se |
The color and color strength (molar extinction coefficient) of a disperse dye are determined by its electronic structure. The substituents on the aromatic framework alter the electron distribution within the chromophore, which in turn affects the energy of the electronic transitions and thus the absorption spectrum. aatcc.org
Electron-withdrawing groups (like nitro) and electron-donating groups (like amino or alkoxy) at specific positions on an azo dye structure can cause a significant shift in the absorption band to longer wavelengths (a bathochromic or "deepening" effect), which is essential for producing blue and navy shades from simpler chromophores. aatcc.org For example, the blue color of C.I. Disperse Blue 79 is achieved through a combination of electron-withdrawing groups on the diazo component and electron-donating alkoxy and acetamido groups on the coupler component. aatcc.org
The molar extinction coefficient, a measure of color strength, is also highly dependent on the dye's structure. Azo dyes derived from heterocyclic components are noted for their brightness and high extinction coefficients. aatcc.org Some blue azo dyes have extinction coefficients more than three times higher than typical blue anthraquinone dyes, offering a significant advantage in color value. aatcc.org Computational studies using methods like Density Functional Theory (DFT) can be employed to analyze the electronic structure and correlate it with spectral performance and solubility, providing insights that align with experimental data. acs.orgresearchgate.net
Future Research Directions and Emerging Areas in Disperse Blue 83 Chemistry
Development of Sustainable Synthesis Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For Disperse Blue 83, this translates to developing synthesis routes that are not only economically viable but also environmentally benign. Traditional methods often rely on harsh conditions and generate significant waste. Future research is poised to address these challenges through several innovative approaches.
One promising avenue is the use of enzymatic and microbial synthesis. This biocatalytic approach offers the potential for milder reaction conditions, high selectivity, and a significant reduction in waste products. Another area of intense research is the application of catalytic C-H activation. By directly functionalizing the C-H bonds of the anthraquinone (B42736) core, this method could streamline the synthesis process, eliminating the need for pre-functionalized starting materials and thereby reducing the number of synthetic steps.
Furthermore, the adoption of flow chemistry presents a paradigm shift in dye synthesis. Continuous flow reactors provide superior control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability. The development of solvent-free or aqueous-based synthetic methods is also a critical goal, aiming to minimize the use of volatile organic compounds (VOCs) and reduce the environmental footprint of dye production. sci-hub.se A novel synthetic route for an azo-based reactive disperse dye has been developed, which notably avoids the need for further purification after each step. sci-hub.se
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
A thorough understanding of the synthesis and degradation pathways of this compound is crucial for process optimization and environmental monitoring. Advanced spectroscopic techniques are pivotal in providing real-time, in-situ insights into these complex chemical transformations.
Process Analytical Technology (PAT) is at the forefront of this endeavor. By integrating techniques like Raman and near-infrared (NIR) spectroscopy directly into reaction vessels, researchers can continuously monitor the concentrations of reactants, intermediates, and products without the need for manual sampling. researchgate.netfrontiersin.orgspectroscopyonline.com This real-time data is invaluable for optimizing reaction conditions and ensuring product quality. For instance, in-situ Raman spectroscopy has been successfully used to monitor the synthesis of double metal cyanide (DMC) catalysts in real-time, allowing for accelerated process optimization. spectroscopyonline.com Similarly, in-situ monitoring of dye uptake in materials like porous TiO2 films can be achieved using digital image analysis and UV-visible reflectance spectroscopy. rsc.org
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are also becoming indispensable. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), for example, provides detailed structural information on the various components of a reaction mixture, including transient intermediates and degradation byproducts. researchgate.netmdpi.com
Table 1: Advanced Spectroscopic Techniques and Their Applications
| Technique | Application in this compound Chemistry | Key Advantages |
|---|---|---|
| In-situ Raman Spectroscopy | Real-time monitoring of synthesis reactions and degradation processes. | Non-destructive, provides structural information, suitable for online process control. researchgate.netfrontiersin.orgspectroscopyonline.com |
| In-situ UV-Vis Spectroscopy | Monitoring changes in color and concentration during synthesis and wastewater treatment. | Simple, cost-effective, provides quantitative data on dye concentration. researchgate.netrsc.org |
| HPLC-HRMS | Identification and quantification of synthesis intermediates, byproducts, and degradation products. | High sensitivity and specificity, provides accurate mass and structural information. researchgate.netmdpi.com |
| FTIR Spectroscopy | Characterization of functional groups and monitoring of chemical transformations. | Provides information on molecular structure and bonding. ijesd.org |
| NMR Spectroscopy | Structural elucidation of this compound and its analogues. | Provides detailed information on the atomic-level structure of molecules. mdpi.comikm.org.my |
Novel Bioremediation and Advanced Oxidation Integration for Wastewater Treatment
The treatment of textile wastewater containing persistent dyes like this compound is a significant environmental challenge. iwaponline.com Future research is focused on developing highly efficient and sustainable treatment methods by integrating biological and chemical processes.
A promising strategy is the sequential use of bioremediation and advanced oxidation processes (AOPs). nih.gov In this approach, microorganisms or their enzymes are first employed to break down the complex dye molecule into smaller, more biodegradable fragments. envirobiotechjournals.comresearchgate.netmdpi.com This initial biological step is then followed by an AOP, such as ozonation or a Fenton-like reaction, to achieve complete mineralization of the remaining organic pollutants. sswm.infosciencepublishinggroup.com The combination of these methods has shown to be more effective than either process alone. nih.gov
Several innovative AOPs are being explored for dye degradation. Photo-Fenton and photo-electrocatalytic processes, which utilize light to enhance the generation of highly reactive hydroxyl radicals, have demonstrated high efficiency in degrading recalcitrant organic compounds. Membrane bioreactors (MBRs) offer another integrated solution by combining biological treatment with membrane filtration, resulting in a high-quality effluent. mdpi.com Research has shown that under optimal conditions, bacterial isolates can achieve significant decolorization of disperse dyes. researchgate.net
Table 2: Emerging Wastewater Treatment Technologies for Disperse Dyes
| Technology | Description | Potential Advantages |
|---|---|---|
| Sequential Bioremediation-AOP | A two-step process involving initial biological degradation followed by chemical oxidation. nih.gov | Enhanced overall removal efficiency, treatment of a broader range of pollutants. |
| Photo-Fenton Process | An AOP that uses UV light, hydrogen peroxide, and iron salts to generate hydroxyl radicals. | High degradation rates, effective for recalcitrant compounds. |
| Membrane Bioreactor (MBR) | A combination of a membrane process like microfiltration or ultrafiltration with a biological wastewater treatment process. mdpi.com | High effluent quality, smaller footprint compared to conventional systems. |
| Catalytic Ozonation | The use of catalysts to enhance the efficiency of ozone in degrading pollutants. nih.gov | Increased rate of dye degradation and mineralization. |
Predictive Modeling for Environmental Fate and Transformation Products
Understanding the long-term behavior of this compound in the environment is essential for a comprehensive risk assessment. sustainability-directory.com Predictive modeling offers a powerful tool to simulate its environmental fate and identify potential transformation products.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the environmental properties of this compound and its degradation products based on their molecular structures. frontiersin.orgifatcc.org These models can estimate properties such as persistence, bioaccumulation potential, and toxicity, providing valuable information for regulatory purposes. For instance, QSAR models have been developed to predict the removal of various dyes during coagulation processes. frontiersin.org
Exploration of this compound Analogues for Specialized Functional Materials (excluding applications explicitly linked to prohibited elements)
The versatile anthraquinone core of this compound serves as a scaffold for the design and synthesis of novel functional materials with tailored properties. By modifying the substituents on the anthraquinone ring, researchers can create a wide range of analogues with applications beyond textile dyeing.
One exciting area of exploration is in the field of organic electronics. This compound analogues with specific electronic properties are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nonlinear optical (NLO) properties of some disperse dyes have been investigated, suggesting their potential in applications like optical switching and modulation. researchgate.net
Furthermore, the development of chemosensors based on this compound derivatives is a promising research direction. These molecules can be designed to exhibit a detectable change in their optical or electronic properties upon binding to specific ions or molecules, enabling their use in environmental monitoring and medical diagnostics. The synthesis of novel anthraquinone derivatives with fluorescent properties opens up possibilities for their use in confocal laser scanning microscopy. mdpi.com The creation of reactive disperse dyes, which can form covalent bonds with fibers, is another area of active research aimed at improving dyeing efficiency and fastness. researchgate.netwhiterose.ac.uk
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Disperse Blue 83 in experimental settings?
Methodological Answer: Researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, UV-Vis spectroscopy for absorbance profiling, and nuclear magnetic resonance (NMR) for structural confirmation. Cross-validation using mass spectrometry (MS) can further ensure accuracy. For formulation stability studies, biophysical techniques like differential scanning calorimetry (DSC) may be used to monitor thermal behavior .
Q. How should researchers design experiments to assess the photostability of this compound under varying environmental conditions?
Methodological Answer: Controlled experiments should isolate variables such as UV exposure intensity, pH, and temperature. Use a factorial design to test interactions between factors. Include control groups with light-shielded samples and calibrate instruments (e.g., spectrophotometers) for consistent measurements. Statistical tools like ANOVA can identify significant degradation patterns .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow OSHA and ACGIH guidelines for respiratory and dermal protection. Implement fume hoods for aerosol prevention and establish waste disposal protocols compliant with local regulations. Document hazard mitigation strategies (e.g., emergency rinsing procedures) and conduct risk assessments prior to experimental work .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictory data regarding the degradation pathways of this compound in aqueous versus non-aqueous systems?
Methodological Answer: Conduct parallel studies using isotopically labeled analogs to trace degradation intermediates. Combine kinetic modeling (e.g., pseudo-first-order kinetics) with advanced spectroscopy (FTIR, LC-MS) to identify pathway-specific byproducts. Compare results with computational simulations (DFT or molecular dynamics) to reconcile discrepancies between experimental and theoretical data .
Q. How can computational modeling be integrated with experimental data to predict the environmental fate of this compound?
Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using physicochemical properties (e.g., logP, solubility) and experimental half-life data. Validate predictions with microcosm studies simulating soil/water systems. Machine learning algorithms can refine models by incorporating large datasets on analogous anthraquinone dyes .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use Bayesian statistics to account for variability in biological replicates. For longitudinal studies, mixed-effects models can parse time-dependent toxicity trends. Always report confidence intervals and effect sizes to contextualize significance .
Methodological Challenges and Data Interpretation
Q. How can researchers systematically evaluate discrepancies between observed spectroscopic data and theoretical predictions for this compound?
Methodological Answer: Perform error analysis on instrumental measurements (e.g., baseline correction in UV-Vis). Cross-check computational parameters (e.g., solvent polarity in DFT simulations). Use multivariate analysis (PCA or PLS) to identify outlier datasets. Collaborative peer review of raw data can uncover methodological biases .
Q. What experimental parameters are critical when investigating the thermal degradation kinetics of this compound?
Methodological Answer: Control heating rates (e.g., 5°C/min in TGA) and atmosphere composition (inert vs. oxidative). Use Kissinger-Akahira-Sunose (KAS) isoconversional methods to calculate activation energies. Validate kinetic models with isothermal experiments and ensure sample homogeneity to avoid artifacts .
Ethical and Data Management Considerations
Q. How should researchers address data-sharing challenges when publishing studies on this compound, given its potential regulatory implications?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Anonymize sensitive process details (e.g., proprietary synthesis routes) while disclosing hazards. Consult institutional ethics boards to balance transparency with intellectual property concerns .
Q. What strategies mitigate biases in secondary data analysis for meta-studies on this compound's environmental impact?
Methodological Answer: Use PRISMA guidelines for systematic literature reviews. Apply sensitivity analysis to assess outlier influences. Cross-reference regulatory databases (e.g., ECHA) with peer-reviewed studies to fill data gaps. Transparently report exclusion criteria and search algorithms to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
